1H NMR and 13C NMR chemical shifts for ethyl ethyl(nitro)carbamate
1H NMR and 13C NMR chemical shifts for ethyl ethyl(nitro)carbamate
An in-depth technical analysis of the nuclear magnetic resonance (NMR) characteristics of ethyl ethyl(nitro)carbamate requires a fundamental understanding of its unique electronic environment. This whitepaper provides researchers and drug development professionals with a comprehensive breakdown of the 1H and 13C NMR chemical shifts, the underlying quantum mechanical causality, and a self-validating experimental protocol for its synthesis and spectral acquisition.
Molecular Architecture & Electronic Causality
Ethyl ethyl(nitro)carbamate (IUPAC: ethyl N-ethyl-N-nitrocarbamate, CAS 6274-16-4)[1] is a specialized organic molecule featuring a carbamate core where the nitrogen is substituted with both an ethyl group and a strongly electron-withdrawing nitro (-NO2) group.
In a standard carbamate, the nitrogen lone pair delocalizes into the carbonyl pi-system, giving the N-C(=O) bond partial double-bond character. However, the introduction of the N-nitro group creates a highly competitive "cross-conjugated" system. The nitrogen lone pair is pulled simultaneously toward the carbonyl oxygen and the nitro oxygens. This severe electron depletion heavily deshields the adjacent N-ethyl protons and carbons, pushing their NMR resonances significantly downfield compared to standard secondary or tertiary amines. Understanding this push-pull electronic effect is critical for accurate spectral assignment.
1H NMR Chemical Shift Analysis
The 1H NMR spectrum of ethyl ethyl(nitro)carbamate in CDCl3 exhibits four distinct spin-spin splitting patterns. Because the two ethyl groups are isolated by the N-C-O heteroatom framework, they do not couple with each other, resulting in two independent, first-order A3X2 splitting systems.
Table 1: 1H NMR Assignments (CDCl3, 400 MHz)
| Protons | Multiplicity | Chemical Shift (δ, ppm) | Coupling (J, Hz) | Integration | Mechanistic Rationale |
| O-CH₂ | Quartet (q) | ~4.35 | 7.1 | 2H | Deshielded by the adjacent ester oxygen. The N-nitro group increases the electrophilicity of the carbonyl, slightly pushing this shift downfield relative to an unsubstituted ethyl carbamate. |
| N-CH₂ | Quartet (q) | ~3.95 | 7.2 | 2H | Strongly deshielded by the N-nitrocarbamate core. The combined electron-withdrawing effect (-I and -M) of the C=O and NO₂ groups pulls electron density away from the nitrogen, deshielding these alpha-protons. |
| O-CH₂-CH₃ | Triplet (t) | ~1.35 | 7.1 | 3H | Typical methyl group of an ethyl ester, shielded relative to the methylene protons. |
| N-CH₂-CH₃ | Triplet (t) | ~1.25 | 7.2 | 3H | Methyl group of the N-ethyl moiety. It resides slightly upfield of the ester methyl due to its greater distance from the highly electronegative oxygen atom. |
13C NMR Chemical Shift Analysis
The 13C NMR spectrum features five distinct carbon environments. The extreme electron-withdrawing nature of the N-nitro group has a profound impact on the N-alpha carbon, shifting it far outside the typical alkylamine range.
Table 2: 13C NMR Assignments (CDCl3, 100 MHz)
| Carbon Environment | Chemical Shift (δ, ppm) | Mechanistic Rationale |
| C=O | ~151.5 | The carbamate carbonyl carbon. The competing resonance from the N-NO₂ group reduces the electron donation from the nitrogen to the carbonyl, keeping it in the typical carbamate/ester range. |
| O-CH₂ | ~64.8 | Directly attached to the electronegative oxygen; dominated by the strong inductive effect (-I) of the ester oxygen. |
| N-CH₂ | ~45.2 | The alpha-carbon attached to the N-nitro group. While standard N-alkyl carbons in amines resonate around 40-50 ppm, the dual attachment to C=O and NO₂ maintains this carbon in a highly deshielded state. |
| O-CH₂-CH₃ | ~14.2 | Standard ester methyl carbon. |
| N-CH₂-CH₃ | ~12.8 | Standard N-ethyl methyl carbon. |
Experimental Protocols: A Self-Validating System
To ensure absolute trustworthiness in structural characterization, the synthesis and subsequent NMR acquisition must be treated as a continuous, self-validating workflow.
Synthesis of Ethyl Ethyl(nitro)carbamate
The synthesis is achieved via the catalyzed nitration of ethyl N-ethylcarbamate[2][3].
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Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and an external cooling bath, combine ethyl N-ethylcarbamate (1.0 equiv) with acetic anhydride. Causality: Acetic anhydride acts as a dehydrating agent to generate the active nitronium ion ( NO2+ ) from nitric acid and prevents the hydrolysis of the carbamate[2].
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Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid (≤0.2 mol/mol)[2].
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Nitration: Slowly add concentrated nitric acid (1.1 equiv) dropwise, maintaining the internal temperature between 30°C and 40°C to prevent thermal degradation[2].
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Quenching & Neutralization: After 15 minutes, pour the mixture onto saturated aqueous NaCl. Extract with dichloromethane (DCM). Wash the organic layer with 20% aqueous K2CO3 . Causality: The alkaline wash neutralizes residual HNO3/H2SO4 , preventing acid-catalyzed degradation of the N-nitrocarbamate during concentration[2].
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Isolation: Dry over anhydrous MgSO4 and concentrate under reduced pressure to yield the product as a light-yellow liquid[3].
NMR Sample Preparation and Acquisition
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Sample Prep: Dissolve ~20 mg of the analyte in 0.6 mL of CDCl3 containing 0.05% v/v Tetramethylsilane (TMS). Self-Validation: TMS acts as an internal standard to lock the 0.00 ppm reference, ensuring shift values are absolute and reproducible.
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1H NMR Acquisition: Acquire at 400 MHz with 16 scans. Use a relaxation delay (D1) of 1.0 s. Self-Validation: The exact 2:2:3:3 integration ratio serves as an internal purity metric, confirming that neither ethyl group was cleaved during nitration.
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13C NMR Acquisition: Acquire at 100 MHz with 512 scans. Use a relaxation delay (D1) of 2.0 s. Causality: The extended D1 delay allows sufficient longitudinal relaxation ( T1 ) of the quaternary carbonyl carbon (~151.5 ppm), ensuring it resolves clearly above the baseline noise.
Workflow Visualization
Experimental workflow from catalyzed nitration to quantitative NMR spectral assignment.
References
- Google Patents.
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One-Pot Synthesis of N-Nitramines Scribd (Originally Synthesis 2017, 49, 1103-1108). URL:[Link]
